1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling of the phenyl groups: The chlorophenyl groups can be introduced through nucleophilic aromatic substitution reactions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Specific conditions such as temperature, pressure, and solvent choice are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring.
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(4,5-dihydro-1,3-thiazol-2-yl)urea: Similar structure but with different substituents on the thiazole ring.
Uniqueness
The presence of the thiazole ring and specific substituents in 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C19H19Cl2N3O2S |
---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C19H19Cl2N3O2S/c1-19(2)11-22-18(27-19)24(15-10-13(21)7-8-16(15)26-3)17(25)23-14-6-4-5-12(20)9-14/h4-10H,11H2,1-3H3,(H,23,25) |
InChI Key |
FDJOPFWKAOESOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)N(C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.